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Compound of Interest

Compound Name: Bretisilocin

Cat. No.: B15606242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Bretisilocin (GM-2505) and N,N-

Dimethyltryptamine (DMT), two serotonergic compounds with significant therapeutic interest.

Bretisilocin is a novel tryptamine analog under development for major depressive disorder,

while DMT is a classic psychedelic known for its potent and short-acting effects.[1] This

analysis focuses on their interactions with serotonin receptors, a key determinant of their

pharmacological activity.

Quantitative Receptor Binding Data
The primary psychoactive effects of both Bretisilocin and DMT are mediated by their

interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype.[1][2] Binding

affinity, typically measured as the inhibition constant (Kᵢ), indicates the strength of this

interaction; a lower Kᵢ value signifies a higher binding affinity. The following table summarizes

the available in vitro binding affinities for both compounds across a range of relevant receptors.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
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Receptor Subtype Bretisilocin (Kᵢ, nM)
DMT (Kᵢ or IC₅₀,
nM)

Notes

5-HT₂A 4.9 (with [³H]DOI) 39 - 1200

Bretisilocin shows

high affinity for the 5-

HT₂A receptor.[1]

DMT's affinity varies

across studies.[3]

140 - 191 (with

[³H]ketanserin)

The choice of

radioligand can

significantly impact

measured affinity.[1]

5-HT₂C
Potent Agonist (EC₅₀

= 9.5)
190 - 2100

Bretisilocin is a potent

agonist at 5-HT₂C.[1]

DMT also binds to this

receptor.[3]

5-HT₂B

Partial

Agonist/Antagonist

(IC₅₀ = 5.8)

Affinity ranges from 39

nM to 2.1 µM for

various 5-HT

subtypes.[2]

Bretisilocin's activity at

5-HT₂B is complex,

reported as both a

partial agonist and

antagonist.[1]

5-HT₁A
Very Weak Activity

(EC₅₀ = 16,918)
6.5 - 2100

Bretisilocin has

minimal activity at 5-

HT₁A, whereas DMT

shows a broad range

of affinities.[1][3]

SERT 418.9 (IC₅₀) 4,000 (4 µM)

Bretisilocin is a weak

serotonin reuptake

inhibitor.[1] DMT also

inhibits SERT at

micromolar

concentrations.[2][4]
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Data compiled from multiple sources and may reflect different experimental conditions.[1][2][3]

[4]

Key Experimental Protocols
The quantitative data presented above are primarily derived from radioligand binding assays, a

standard method for characterizing ligand-receptor interactions.

Radioligand Displacement Assay
This technique quantifies the affinity of a test compound (e.g., Bretisilocin or DMT) by

measuring its ability to displace a radiolabeled ligand of known affinity from a target receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.

Methodology:

Preparation of Receptor Source: Cell membranes expressing the human 5-HT receptor of

interest (e.g., 5-HT₂A) are prepared from cell cultures or brain tissue homogenates.[5]

Incubation: The receptor preparation is incubated in a buffer solution with a fixed

concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying

concentrations of the unlabeled test compound.

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound

radioligand, typically by rapid filtration through glass fiber filters.[6] The filters trap the cell

membranes and the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter. This reflects the amount of bound radioligand.[7]

Data Analysis: The data are plotted as the percentage of specific binding versus the

concentration of the test compound. A competition curve is generated, from which the IC₅₀

value (the concentration of the test compound that displaces 50% of the specific binding) is

determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation,

which accounts for the concentration and affinity of the radioligand.[3][7]
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Signaling Pathways and Experimental Workflow
5-HT₂A Receptor Gq Signaling Pathway
The interaction of an agonist like Bretisilocin or DMT with the 5-HT₂A receptor primarily

initiates a Gq-coupled signaling cascade.[8][9] This pathway is believed to be central to the

induction of psychedelic effects.[10][11] The diagram below illustrates this canonical pathway.
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5-HT₂A Receptor Gq-coupled signaling cascade.

Radioligand Binding Assay Workflow
The process of determining binding affinity follows a structured experimental workflow, from

preparing the biological materials to analyzing the final data.
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Workflow of a competitive radioligand binding assay.

Summary and Conclusion
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Bretisilocin and DMT are both potent agonists at the 5-HT₂A receptor, the primary target for

psychedelic action. However, Bretisilocin exhibits a distinct profile, including high potency at

the 5-HT₂C receptor and very weak activity at the 5-HT₁A receptor.[1] Furthermore,

Bretisilocin acts as a serotonin releasing agent and a weak serotonin reuptake inhibitor,

mechanisms that are less prominent for DMT.[1] These differences in receptor binding and

functional activity likely contribute to their unique pharmacological profiles, including

Bretisilocin's potential as a rapid-acting antidepressant with a controlled duration of effect.[1]

[12][13][14] Further research into the downstream signaling pathways and in vivo effects is

necessary to fully elucidate the therapeutic potential of these compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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